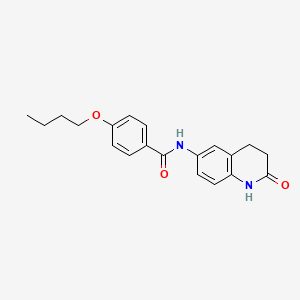![molecular formula C24H29N5O2 B6570645 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 946245-03-0](/img/structure/B6570645.png)
4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a synthetic organic compound Its structure includes a butoxy group, a benzamide core, and an amino-substituted phenyl-pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide, a multistep synthetic procedure is typically employed, involving:
Nitration: : Introduction of nitro groups onto a benzene ring.
Reduction: : Converting nitro groups to amino groups using reagents like hydrogen over palladium or tin(II) chloride.
Acylation: : Formation of the benzamide core using acyl chlorides.
Alkylation: : Introduction of the butoxy group via alkylation reactions.
Coupling Reactions: : Formation of the final product through coupling reactions between the amine and pyrimidine moieties.
Industrial Production Methods
On an industrial scale, the synthesis may involve automated reactors for precise control of reaction conditions. The use of high-throughput screening and optimization techniques enhances yield and purity. Solvent systems and catalysts are chosen based on their efficiency, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: : Usually using agents like potassium permanganate, leading to the formation of oxides and other derivatives.
Reduction: : Involving hydrogenation or other reducing agents.
Substitution: : Reactions where functional groups in the compound are replaced with other groups, such as halogenation or nitration.
Hydrolysis: : Breaking down the compound into simpler molecules in the presence of water and a catalyst, often resulting in the cleavage of amide bonds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen over palladium, lithium aluminium hydride.
Substitution: : Halogens, sulfuric acid for nitration.
Hydrolysis: : Acidic or basic conditions with water, heat.
Major Products
The reactions primarily yield various functionalized derivatives of the compound, each with potential unique properties and applications.
Scientific Research Applications
4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide has numerous applications in research:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Used in studies to understand biochemical pathways.
Medicine: : Potential therapeutic agent, subject to research for its pharmacological activities.
Industry: : Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound's mechanism of action in biological systems is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino-pyrimidine moiety may bind to nucleotide-binding sites, affecting various biochemical pathways. This interaction can modulate cellular activities, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
4-butoxy-N-(4-{[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)benzamide
4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}benzyl)benzamide
Uniqueness
Compared to its analogs, 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is distinguished by its specific substitutions on the pyrimidine and phenyl rings, which confer unique chemical and biological properties, potentially enhancing its effectiveness in specific applications.
Properties
IUPAC Name |
4-butoxy-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-5-6-15-31-21-13-7-18(8-14-21)23(30)26-19-9-11-20(12-10-19)27-24-25-17(2)16-22(28-24)29(3)4/h7-14,16H,5-6,15H2,1-4H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLFTYXGFQNRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6570566.png)
![N-butyl-2-(4-{1-[(3-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide](/img/structure/B6570573.png)
![butyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6570577.png)
![butyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate](/img/structure/B6570581.png)
![butyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6570588.png)
![butyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B6570611.png)
![6-{[4-(4-butoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6570613.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6570615.png)

![4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6570629.png)
![4-butoxy-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570637.png)
![4-butoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6570647.png)
![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)

